tert-Butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate

Catalog No.
S913428
CAS No.
1628679-52-6
M.F
C10H21NO4
M. Wt
219.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carba...

CAS Number

1628679-52-6

Product Name

tert-Butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate

IUPAC Name

tert-butyl N-[2-(2-hydroxyethoxy)ethyl]-N-methylcarbamate

Molecular Formula

C10H21NO4

Molecular Weight

219.28 g/mol

InChI

InChI=1S/C10H21NO4/c1-10(2,3)15-9(13)11(4)5-7-14-8-6-12/h12H,5-8H2,1-4H3

InChI Key

CZEZSIHDVIWHNE-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N(C)CCOCCO

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCOCCO

They can act as protecting groups for amines in organic synthesis .

tert-Butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate is a chemical compound with the molecular formula C12H26N2O4 and a molecular weight of 262.35 g/mol. It is categorized as a carbamate, which is a class of chemicals derived from carbamic acid. The compound features a tert-butyl group, which contributes to its stability and solubility in organic solvents, along with a hydroxyethoxy group that enhances its reactivity and potential biological activity. The compound's structure includes an amino group, making it relevant in medicinal chemistry and potential pharmaceutical applications .

Typical of carbamates, including:

  • Hydrolysis: In the presence of water and under acidic or basic conditions, the carbamate can hydrolyze to form the corresponding amine and carbon dioxide.
  • Transesterification: The compound can react with alcohols to form esters, which can be useful in synthesizing derivatives for further applications.
  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

These reactions make the compound versatile for synthetic applications in organic chemistry .

The synthesis of tert-butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate typically involves the following steps:

  • Formation of the Carbamate: This is achieved by reacting tert-butyl isocyanate with an appropriate amine (such as 2-(2-hydroxyethoxy)ethylamine).
  • Methylation: The resulting intermediate can be methylated using methyl iodide or another methylating agent to introduce the methyl group onto the nitrogen atom.
  • Purification: The product is then purified through recrystallization or chromatography to obtain the desired purity.

This multi-step synthesis allows for the introduction of various functional groups tailored for specific applications .

tert-Butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate has potential applications in several fields:

  • Pharmaceuticals: As a building block in drug synthesis, particularly in creating compounds with neuroactive properties.
  • Agricultural Chemicals: Potential use as an insecticide or herbicide due to its biological activity.
  • Polymer Chemistry: It may serve as an intermediate in synthesizing polymers with specific functionalities.

The versatility of this compound makes it valuable in both industrial and research settings .

Interaction studies involving tert-butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate focus on its binding affinity to various biological targets. Preliminary studies suggest that similar carbamates can inhibit enzymes such as acetylcholinesterase, which is crucial for neurotransmitter regulation. Understanding these interactions can provide insights into its potential therapeutic uses and safety profiles .

Several compounds share structural similarities with tert-butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate. These include:

Compound NameMolecular FormulaUnique Features
Ethyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamateC10H21NO4Ethyl group instead of tert-butyl
Propyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamateC11H23NO4Propyl group provides different solubility
Benzyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamateC15H23NO4Aromatic ring increases lipophilicity

These compounds exhibit varying degrees of biological activity and solubility based on their alkyl chain length and functional groups. The unique combination of the tert-butyl group with the hydroxyethoxy moiety in tert-butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate may confer distinct pharmacokinetic properties compared to its analogs, making it an interesting subject for further research .

XLogP3

0.3

Dates

Modify: 2023-08-16

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